5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID
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Overview
Description
5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the reaction of 2-mercaptoaniline with ethyl bromoacetate under basic conditions to form the benzothiazole ring . This intermediate is then reacted with ethyl chloroformate and subsequently with 5-amino-1,3-benzenedicarboxylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with various molecular targets. It can bind to metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes . The benzothiazole moiety is known to interact with DNA, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-ETHOXY-1,3-BENZOTHIAZOL-2-YL derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole-2-sulfonamides: Known for their antimicrobial properties.
Benzothiazole-2-carboxamides: Investigated for their anticancer activities.
Uniqueness
5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological macromolecules makes it a valuable compound for various applications .
Properties
IUPAC Name |
5-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S2/c1-2-27-13-3-4-14-15(8-13)29-19(21-14)28-9-16(22)20-12-6-10(17(23)24)5-11(7-12)18(25)26/h3-8H,2,9H2,1H3,(H,20,22)(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYWMZRXAFUTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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